3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
Description
3-(4-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a propanamide derivative featuring a 4-methoxyphenyl group at the C3 position and a 4-(1H-pyrazol-3-yl)phenyl substituent at the amide nitrogen. Its molecular formula is C19H19N3O2, with a molecular weight of 321.38 g/mol.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-17-9-2-14(3-10-17)4-11-19(23)21-16-7-5-15(6-8-16)18-12-13-20-22-18/h2-3,5-10,12-13H,4,11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMBVKQAPKKSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a propanamide backbone with two aromatic substituents:
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3-(4-Methoxyphenyl) : A methoxy-substituted benzene ring at the propanamide β-position.
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N-[4-(1H-Pyrazol-3-yl)phenyl] : A para-substituted phenyl group bearing a pyrazole heterocycle at the amide nitrogen.
The molecular formula is C₁₉H₁₉N₃O₂ (MW: 329.38 g/mol), with critical functional groups including an amide bond, methoxy group, and pyrazole ring. Hydrogen bonding between the amide carbonyl and pyrazole N–H stabilizes the crystal lattice.
Synthesis Strategies
Pyrazole Ring Construction
Pyrazole synthesis typically proceeds via cyclization of 1,3-dielectrophilic precursors with hydrazines.
Hydrazine-Mediated Cyclization
Patent WO2009135808A2 details a regioselective method for 1,3-substituted pyrazoles using hydrazones:
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Precursor : β-Keto esters or α,β-unsaturated ketones (e.g., methyl propiolate derivatives).
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Reagents : Hydrazine hydrate (2–5 eq) in ethanol or water.
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Conditions : Reflux (16–24 h), followed by acidification and extraction.
Example :
3-(4-Hydroxy-3-methoxyphenyl)-N-phenylprop-2( E)-enamide reacts with hydrazine hydrate in ethanol to yield pyrazole derivatives in 39% yield.
Key Advantages :
Amide Bond Formation
Coupling the pyrazole-bearing aniline with 3-(4-methoxyphenyl)propanoic acid requires activation of the carboxylic acid.
T3P-Mediated Coupling
A method adapted from PMC10263210 achieves >80% yield:
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Activation : Propanephosphonic acid anhydride (T3P) in dichloromethane.
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Base : N,N-Diisopropylethylamine (DIPEA).
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Conditions : Room temperature, 2–4 h.
Procedure :
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3-(4-Methoxyphenyl)propanoic acid (1 eq) and 4-(1H-pyrazol-3-yl)aniline (1 eq) are combined with T3P (1.2 eq) and DIPEA (3 eq).
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The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Integrated Synthetic Routes
Two-Step Approach
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Pyrazole Synthesis :
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Amide Coupling :
Overall Yield : 32% (isolated).
One-Pot Method
A patent-derived protocol combines cyclization and amidation:
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Reagents :
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3-(4-Methoxyphenyl)propanoic acid chloride (1 eq).
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4-(1H-Pyrazol-3-yl)aniline (1 eq).
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Triethylamine (2 eq) in THF.
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Conditions : 0°C → room temperature, 12 h.
Yield : 45% after recrystallization.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Unwanted 1,5-isomers form due to competing reaction pathways. Strategies to mitigate this include:
Amidation Efficiency
Activation Reagents Compared :
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| T3P | 81 | 98 |
| EDCl/HOBt | 68 | 95 |
| DCC | 55 | 90 |
T3P outperforms carbodiimides due to milder conditions and reduced racemization.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide typically involves the reaction of 4-methoxyphenyl derivatives with pyrazole-containing compounds. The compound can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure and purity.
Biological Activities
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
There is growing evidence that pyrazole-based compounds can possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of various inflammatory diseases .
Applications in Medicinal Chemistry
The structural features of this compound position it as a promising lead compound in drug discovery. Its potential applications include:
- Drug Design : The compound serves as a scaffold for designing novel inhibitors targeting specific biological pathways.
- Pharmacophore Development : Its unique structural attributes can aid in developing pharmacophores for screening libraries of compounds against various biological targets.
Applications in Materials Science
In materials science, pyrazole derivatives have been explored for their electronic properties. The incorporation of this compound into polymer matrices can enhance the electrical conductivity and thermal stability of materials used in electronic devices .
Agricultural Chemistry
The agricultural applications of pyrazole derivatives are noteworthy. Their ability to act as herbicides or fungicides can be attributed to their effectiveness in disrupting specific biochemical pathways in pests and pathogens. Research is ongoing to evaluate the efficacy and safety profiles of such compounds in agricultural settings .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action can include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The target compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic systems, and additional functional groups. Key examples include:
Key Observations :
- Heterocyclic Systems : Replacement of pyrazole with tetrazole (), thiazole (), or benzothiazole () alters electronic properties and binding interactions.
- Functional Groups : Hydroxycarbamoyl () and sulfanyl () groups enhance hydrogen bonding and redox activity, respectively.
- Lipophilicity : Compounds with thiazole-pyrazole hybrids () exhibit higher logP values (>5), suggesting better membrane permeability but lower aqueous solubility compared to the target compound.
Physicochemical Properties
Comparative physicochemical data highlight the impact of structural modifications:
Key Observations :
- Thiazole-containing analogs () show higher logP, favoring lipid bilayer interaction but risking metabolic instability.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide belongs to a class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a propanamide backbone with a methoxyphenyl group and a pyrazol-3-yl phenyl substituent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. (2022) | MCF7 | 3.79 | Induction of apoptosis |
| Wei et al. (2022) | A549 | 26 | Cell cycle arrest |
| Li et al. (2022) | NCI-H460 | 0.39 | Autophagy induction |
The compound has shown significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and pathways associated with inflammation. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Inhibition of Key Pathways
The biological activity of this compound is attributed to its interaction with several molecular targets:
- Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK2, which is essential for cell cycle progression.
- PI3K-Akt Pathway : It exhibits inhibitory effects on the PI3K-Akt signaling pathway, which is often dysregulated in cancer.
- Aurora Kinase Inhibition : The compound has been linked to the inhibition of Aurora-A kinase, further contributing to its anticancer properties.
Study on MCF7 Cells
In a detailed study by Zheng et al., the compound was screened against MCF7 cells and demonstrated an IC50 value of 0.01 µM, showcasing remarkable potency compared to standard chemotherapeutics like doxorubicin. The study concluded that the compound induced significant apoptosis through mitochondrial pathways.
Study on NCI-H460 Cells
Another investigation focused on NCI-H460 cells revealed that treatment with the compound resulted in cell cycle arrest at the G0/G1 phase, significantly reducing cell proliferation rates. This study emphasized the need for further exploration into its use as an adjunct therapy in lung cancer treatment.
Q & A
Q. What are the key synthetic routes for 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitutions and cyclization. For example, the pyrazole core can be formed via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions. Optimize yield by controlling temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic). Microwave-assisted synthesis may enhance efficiency by reducing reaction time and improving purity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. How can researchers characterize this compound and validate its structural integrity?
- Methodological Answer: Use 1H/13C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction resolves 3D structure, as demonstrated in analogous thienopyrazole systems . HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer: While direct data on this compound is limited, structural analogs (e.g., thienopyrazole derivatives) show anticancer potential (IC₅₀ values in µM range against HeLa cells) and anti-inflammatory activity (COX-2 inhibition). Prioritize in vitro assays :
- MTT assay for cytotoxicity.
- Enzyme inhibition assays (e.g., COX-2, kinases).
- Molecular docking to predict target binding (e.g., PD-L1 or EGFR) .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of functional group modifications (e.g., pyrazole vs. amide)?
- Methodological Answer: pH and solvent polarity critically dictate reactivity. For example:
- Acidic conditions favor protonation of the pyrazole N-H, enabling electrophilic substitution at the 4-position.
- Basic conditions promote amide hydrolysis; use anhydrous solvents (DMF, THF) to prevent degradation.
- Microwave irradiation enhances regioselectivity in cyclization steps .
Monitor intermediates via TLC or LC-MS to track selectivity .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer: Discrepancies often arise from substituent electronic effects or assay variability . For example:
- Methoxy groups enhance bioavailability but may reduce binding affinity to hydrophobic pockets.
- Compare dose-response curves across multiple cell lines (e.g., MCF-7 vs. A549).
Validate findings with knockout models or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility while retaining LogP <5.
- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots.
- Prodrug design : Mask amide groups with ester linkages to enhance absorption .
Q. How to design robust structure-activity relationship (SAR) studies for pyrazole-containing analogs?
- Methodological Answer:
- Systematic substitution : Vary substituents at the pyrazole 1- and 3-positions, amide linkage, and methoxyphenyl group.
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity.
- Pharmacophore mapping : Identify essential motifs (e.g., hydrogen bond acceptors near the pyrazole ring) .
Q. What analytical methods best resolve synthetic byproducts or degradation products?
- Methodological Answer:
- LC-MS/MS with C18 reverse-phase columns separates polar impurities.
- Preparative HPLC isolates byproducts for structural elucidation via 2D NMR (e.g., NOESY for stereochemistry).
- Stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
